7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperazine and phenethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazine moieties.
Reduction: Reduction reactions could be used to modify the quinazoline core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the chloro and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazoline derivatives are often explored for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.
Medicine
In medicine, compounds like this one are studied for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other compounds in the quinazoline family with similar structures.
Piperazine Derivatives: Compounds containing the piperazine moiety.
Phenethyl Derivatives: Compounds with the phenethyl group.
Uniqueness
The uniqueness of 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.
Properties
CAS No. |
892282-99-4 |
---|---|
Molecular Formula |
C28H27ClN4O3 |
Molecular Weight |
503 |
IUPAC Name |
7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H27ClN4O3/c1-19-7-9-22(29)18-25(19)31-13-15-32(16-14-31)26(34)21-8-10-23-24(17-21)30-28(36)33(27(23)35)12-11-20-5-3-2-4-6-20/h2-10,17-18H,11-16H2,1H3,(H,30,36) |
InChI Key |
GBSUQOFLSOYYFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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